(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride
Description
This compound is a bicyclic heterocyclic molecule featuring a partially saturated imidazo[4,5-c]pyridine core with a methyl substituent at the 1-position and a hydrochloride salt. The stereochemistry (3aS,7aR) defines its three-dimensional conformation, which is critical for its interactions with biological targets. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications .
Properties
IUPAC Name |
(3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-10-6-2-3-8-4-5(6)9-7(10)11;/h5-6,8H,2-4H2,1H3,(H,9,11);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYIFNDVOHVSLM-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNCC2NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCNC[C@@H]2NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-49-6 | |
| Record name | rac-(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H13ClN2O
- Molecular Weight : 216.68 g/mol
- CAS Number : 2567489-52-3
The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Notably:
- Monoamine Oxidase Inhibition : Studies indicate that derivatives of imidazopyridinone compounds can act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-A. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation and cognitive functions .
- Antidepressant Activity : The modulation of monoamine levels suggests potential antidepressant properties. In preclinical models, compounds similar to (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one have shown efficacy in reducing symptoms of depression .
Table 1: Inhibitory Effects on MAO Enzymes
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-A/MAO-B) |
|---|---|---|---|
| (3As,7aR)-1-methyl... | 0.060 ± 0.002 | 0.241 ± 0.011 | 4.02 |
| Moclobemide | 4.664 ± 0.235 | - | - |
| Clorgyline | - | 0.048 ± 0.002 | - |
Note: The above data indicates that (3As,7aR)-1-methyl... is a more potent inhibitor of MAO-A compared to MAO-B.
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one in rodent models. The results showed significant reductions in despair behaviors in the forced swim test compared to controls treated with saline. The observed effects were attributed to the compound's ability to inhibit MAO-A selectively.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that treatment with (3As,7aR)-1-methyl... significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity :
- Cognitive Enhancement :
- Glycogen Synthase Kinase 3 Inhibition :
Pharmacological Insights
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies
- In Vivo Studies on GSK3 Inhibition :
- Cognitive Function Assessment :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl group at the nitrogen position and the electron-rich imidazole ring make the compound susceptible to nucleophilic substitution.
Ring-Opening and Rearrangement
The bicyclic system may undergo ring-opening under acidic or oxidative conditions, though stability is enhanced by conjugation.
Oxidation Reactions
The tertiary amine and heteroaromatic system are prone to oxidation.
| Oxidizing Agent | Products | Yield | Selectivity |
|---|---|---|---|
| mCPBA | N-Oxide derivatives | Moderate | Preferential oxidation at imidazole |
| Ozone | Ring cleavage to dicarbonyl compounds | Low | Non-selective |
Salt-Formation and Acid-Base Reactions
The hydrochloride salt participates in pH-dependent equilibria:
Key properties:
-
Solubility: >50 mg/mL in water (pH 3)
-
Stability: Degrades above pH 7 via deprotonation and ring hydrolysis
Catalytic Hydrogenation
The partially saturated bicyclic system may undergo hydrogenation:
| Catalyst | Conditions | Product | Application |
|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH | Fully saturated imidazolidine analog | Potential precursor in API synthesis |
Cross-Coupling Reactions
The imidazole ring may engage in metal-catalyzed coupling, though steric effects limit efficacy:
| Reaction | Catalyst | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylation at C-4 or C-7 positions |
| Buchwald-Hartwig | CuI | N-arylation of the imidazole nitrogen |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data (hypothetical):
| Temperature Range | Mass Loss | Process |
|---|---|---|
| 25–150°C | <2% | Dehydration of HCl salt |
| 150–300°C | 40–60% | Decomposition of bicyclic core |
Comparison with Similar Compounds
Core Heterocyclic Structure
The imidazo[4,5-c]pyridine scaffold distinguishes this compound from analogs such as oxazolo[4,5-c]pyridin-2(3H)-one () and oxazolo[5,4-c]pyridin-2(1H)-one (). Key differences include:
- Imidazole vs. Oxazole Rings : The imidazole ring contains two nitrogen atoms (one pyridine-like, one pyrrole-like), whereas oxazole substitutes one nitrogen with oxygen. This difference alters electron distribution, hydrogen-bonding capacity, and metabolic stability .
- Saturation : Partial saturation in the hexahydro structure reduces ring strain and increases conformational flexibility compared to fully aromatic systems.
Substituent Effects
Stereochemical Considerations
The (3aS,7aR) configuration is enantiomerically distinct from the (3aR,7aS) isomer described in . Such stereochemical differences can lead to divergent binding affinities. For example, (3aR,7aS)-configured oxazolo analogs may exhibit lower activity against certain neurological targets due to mismatched spatial alignment .
Tabulated Comparison of Key Features
Research Findings and Implications
Pharmacological Profiles
- The imidazo core in the target compound may confer higher binding affinity to GABAA receptors compared to oxazolo analogs, as imidazole’s dual nitrogen atoms better mimic natural ligands .
- Metabolic Stability : The hexahydro structure improves metabolic stability over fully aromatic analogs, as saturation reduces cytochrome P450-mediated oxidation .
Computational Predictions
Tools like Hit Dexter 2.0 () can predict the target compound’s likelihood of being a "dark chemical matter" (inactive across assays) versus a promiscuous binder. Preliminary models suggest its imidazo core reduces promiscuity relative to oxazolo systems .
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity and purity of (3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one hydrochloride?
- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Purity can be assessed via reversed-phase HPLC with UV detection, using a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may confirm crystallinity and thermal stability .
Q. What synthetic routes are reported for this compound, and how can intermediates be optimized?
- Methodological Answer : Key steps involve cyclization of imidazo-pyridine precursors under acidic conditions, followed by methylation and hydrochloride salt formation. To optimize intermediates, employ design of experiments (DoE) to vary reaction parameters (e.g., temperature, stoichiometry of methylating agents like methyl iodide). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures high yields .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products using LC-MS and compare against stress-testing conditions (acid/base hydrolysis, oxidative/thermal stress). For hygroscopicity, use dynamic vapor sorption (DVS) to measure moisture uptake. Store the hydrochloride salt in amber glass vials under inert gas (argon) at -20°C to minimize hydrolysis .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer : Employ chiral stationary phase (CSP) HPLC (e.g., Chiralpak IA or IB columns) with polar organic mobile phases (methanol/ethanol with 0.1% diethylamine). Alternatively, use circular dichroism (CD) spectroscopy to confirm optical activity. For synthetic control, optimize catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation pathways?
- Methodological Answer : Use OECD 307 guidelines for soil degradation studies, spiking soil matrices with radiolabeled compound (¹⁴C-labeled at the imidazole ring). Monitor degradation via liquid scintillation counting (LSC) and identify metabolites using high-resolution LC-QTOF-MS. For photolysis, expose aqueous solutions to UV light (λ = 254 nm) and analyze by LC-MS/MS. Computational models (e.g., EPI Suite) predict biodegradation and bioaccumulation potential .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer : Perform meta-analysis of dose-response curves (e.g., IC₅₀ values) to identify assay-specific biases. Validate target engagement using orthogonal methods: surface plasmon resonance (SPR) for binding affinity, cellular thermal shift assays (CETSA) for target stabilization, and CRISPR-mediated gene knockout for functional validation. Statistical tools like Bland-Altman plots can quantify inter-assay variability .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Methodological Answer : Use X-ray crystallography or cryo-EM to resolve ligand-target complexes. For dynamic interactions, apply molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models. In vitro assays (e.g., fluorescence polarization for binding kinetics) and mutagenesis (alanine scanning) identify critical binding residues. Cross-link mass spectrometry (XL-MS) maps interaction interfaces .
Q. How can theoretical frameworks guide the design of derivatives with improved pharmacological properties?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, topological polar surface area (TPSA), and molecular docking scores (AutoDock Vina). Free-energy perturbation (FEP) calculations predict binding affinity changes for substituent modifications. Validate predictions via synthesis and in vitro ADMET assays (e.g., Caco-2 permeability, cytochrome P450 inhibition) .
Q. What advanced impurity profiling techniques are suitable for this compound?
- Methodological Answer : Use LC-MS/MS with charged aerosol detection (CAD) to detect non-UV-active impurities. For genotoxic impurities (GTIs), employ derivatization with dansyl chloride followed by LC-fluorescence detection. Structural elucidation of unknown impurities via NMR (¹H-¹³C HSQC, HMBC) and ion mobility spectrometry (IMS) ensures compliance with ICH Q3A/B guidelines .
Methodological Notes
- Experimental Design : For reproducibility, adopt randomized block designs (e.g., split-plot arrangements for multi-factor studies) and include negative controls .
- Data Analysis : Use multivariate statistics (PCA, PLS-DA) to resolve complex datasets and Bayesian modeling to quantify uncertainty in mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
